2-Amino-5-methyl-1,3,4-thiadiazole
Overview
Description
2-Amino-5-methyl-1,3,4-thiadiazole is a chemical compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The compound is characterized by the presence of an amino group at the 2nd position and a methyl group at the 5th position on the thiadiazole ring .
Synthesis Analysis
The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through various methods. One approach involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, which is a transition-metal-free process compatible with a range of aldehydes . Another method includes the cyclization of thiosemicarbazide on solid-phase organic synthesis, which allows for the creation of a library of 1,3,4-thiadiazole derivatives . Additionally, an environmentally friendly strategy for synthesizing 5-amino-1,2,4-thiadiazoles from isothiocyanates using I2-mediated oxidative C-N and N-S bond formations in water has been reported .
Molecular Structure Analysis
The molecular and crystal structure of 2-amino-1,3,4-thiadiazoles has been extensively studied. For instance, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized using spectroscopic techniques and single-crystal X-ray diffraction, revealing its crystallization in the orthorhombic space group and the presence of eight asymmetric molecules in the unit cell . The molecular structure of 2-amino-5-methyl-1,3,4-thiadiazole has also been determined, showing a similar hydrogen-bonding network to its unsubstituted counterpart but with a different packing mode .
Chemical Reactions Analysis
2-Amino-1,3,4-thiadiazoles can undergo various chemical reactions to form different derivatives. Novel 2-amino-1,3,4-thiadiazoles and their acyl derivatives have been synthesized, with the structures confirmed by various spectroscopic techniques . The electrochemical oxidative intramolecular N-S bond formation has been utilized to synthesize 3-substituted 5-amino-1,2,4-thiadiazoles, showcasing broad substrate scope and excellent functional group tolerance .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-1,3,4-thiadiazoles have been explored through experimental and computational methods. The electronic properties, including frontier molecular orbitals and molecular electrostatic potential maps, have been calculated using density functional theory (DFT) . The crystal structure analysis has provided insights into the molecular forces, such as hydrogen bonding and through-conjugation, which influence the packing and stability of these compounds . Additionally, the potential application of these compounds as nonlinear optical (NLO) materials has been suggested due to their observed UV absorption peaks and hyperpolarizability .
Scientific Research Applications
Corrosion Inhibition
2-Amino-5-methyl-1,3,4-thiadiazole derivatives have been extensively studied for their effectiveness in inhibiting corrosion. Research has shown these compounds to be highly efficient in protecting metals like copper and mild steel in various environments. For example, a study by Blajiev et al. (2004) demonstrated the effectiveness of 2-amino-5-mercapto-1,3,4-thiadiazole and its methyl derivative as copper corrosion inhibitors in chloride solutions using impedance spectroscopy and a quantum-chemical approach (Blajiev et al., 2004). Similarly, Quraishi and Khan (2006) investigated the influence of 5-Methyl-2-amino-1,3,4-thiadiazoles (MAT) on the corrosion inhibition of mild steel in sulfuric acid solution, indicating its potential in industrial applications (Quraishi & Khan, 2006).
Structural and Molecular Analysis
The structural properties of 2-Amino-5-methyl-1,3,4-thiadiazole have also been a subject of interest. Lynch (2001) conducted a study to compare the structures of 2-amino-5-methyl-1,3,4-thiadiazole with its ethyl derivative, revealing insights into their hydrogen-bonding networks and packing modes (Lynch, 2001).
Antimicrobial and Antiproliferative Properties
A significant area of research has been the exploration of the biological activities of 2-Amino-5-methyl-1,3,4-thiadiazole derivatives. Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their antimicrobial and antiproliferative properties. The study highlighted the potential of these compounds in pharmacology, particularly in chemotherapy strategies (Gür et al., 2020).
Electrochemical Studies
The electrochemical behavior of 2-Amino-5-methyl-1,3,4-thiadiazole has been analyzed to understand its interaction with metals. Gupta et al. (1990) studied the anodic oxidation of this compound at a pyrolytic graphite electrode, contributing to the understanding of its electrochemical properties (Gupta et al., 1990).
Synthesis and Pharmaceutical Applications
Furthermore, the synthesis and evaluation of thiadiazole derivatives for pharmaceutical applications have been a key area of research. Studies have explored their use in creating antimicrobial agents, highlighting their pharmacological potential. For instance, Ameen and Qasir (2017) focused on the synthesis of 2-Amino-5-Mercapto-1,3,4-Thiadiazole derivatives for potential antibacterial and antifungal activities (Ameen & Qasir, 2017).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .
Future Directions
The compound has been used in the synthesis of various derivatives with potential biological activities . It has been used in the design of new phenothiazine-thiadiazole hybrids for the development of antitubercular agents . The compound has also been used in the synthesis of 9-methylthio-7,7-dioxo-7,7a-dihydro-5-oxo-7λ6,10-dithia-8,11-diaza-cyclopenta[b]phenantren-6-one . Future research could focus on exploring more potential applications of this compound and its derivatives in various fields.
properties
IUPAC Name |
5-methyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPUHXCGUHDVBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148347 | |
Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>17.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660391 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Amino-5-methyl-1,3,4-thiadiazole | |
CAS RN |
108-33-8 | |
Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 108-33-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526661 | |
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Record name | 108-33-8 | |
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Record name | 1,3,4-Thiadiazole, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1,3,4-thiadiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Amino-5-methyl-1,3,4-thiadiazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC799929EM | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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